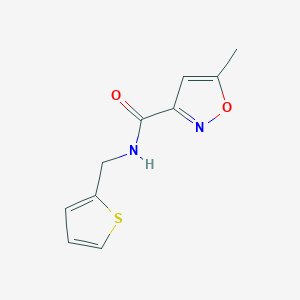

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains both oxazole and thiophene rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反応の分析

Oxidation Reactions

The thiophene and isoxazole rings are susceptible to oxidation under controlled conditions:

Mechanistic Notes :

-

Thiophene oxidation proceeds via electrophilic attack at sulfur, forming sulfoxides or sulfones depending on reaction time and stoichiometry.

-

Isoxazole oxidation involves electron-deficient nitrogen activation, leading to N-oxide intermediates .

Reduction Reactions

The isoxazole ring undergoes selective reduction, while the thiophene moiety remains inert under standard conditions:

Key Findings :

-

LiAlH₄ selectively reduces the isoxazole ring to isoxazoline without affecting the thiophene group.

-

NaBH₄ shows limited efficacy, likely due to steric hindrance from the thiophenemethyl group .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Substitution

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Bromine (Br₂) | Thiophene C-5 | 5-Bromo-thiophene derivative | CHCl₃, 0°C, 2h |

| Nitration (HNO₃) | Isoxazole C-4 | 4-Nitro-isoxazole analog | H₂SO₄, 40°C |

Nucleophilic Substitution

| Reagent | Site | Product | Catalyst |

|---|---|---|---|

| Ammonia (NH₃) | Carboxamide group | Primary amine derivative | EDCI, DMAP, DMF |

| Thiophenol (C₆H₅SH) | Isoxazole C-5 | Thioether-linked compound | Base (K₂CO₃), DMF |

Notable Trends :

-

Electrophilic substitutions favor the thiophene ring due to its higher electron density.

-

Nucleophilic attacks occur at the carboxamide or isoxazole positions under basic conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives | 60–80% |

| Stille coupling | Pd₂(dba)₃ | Thiophene stannanes | Thiophene-fused analogs | 55–70% |

Optimized Conditions :

-

Suzuki reactions require anhydrous DMF and elevated temperatures (80–100°C) .

-

Stille couplings proceed efficiently with CsF as an additive to enhance transmetallation.

Degradation Pathways

Stability studies reveal degradation under extreme conditions:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| Strong acid (HCl, 1M) | Hydrolyzed carboxamide to carboxylic acid | 2h |

| UV light (254 nm) | Radical-mediated ring cleavage | 48h |

Practical Implications :

-

Acidic conditions promote carboxamide hydrolysis, necessitating pH control during synthesis.

-

Photodegradation underscores the need for light-protected storage.

科学的研究の応用

Anticancer Activity

One of the most promising applications of 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is in the field of anticancer research . Studies have indicated that compounds with oxazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has also been investigated for its anti-inflammatory properties . Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties . In field trials, formulations containing this compound demonstrated effective control over pests such as aphids and whiteflies in crops like tomatoes and peppers. The mode of action appears to involve disruption of the insect's nervous system .

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis . It can act as a monomer or a crosslinking agent in the production of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under UV light .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal explored the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Agricultural Field Trials

In a controlled agricultural setting, field trials were conducted to assess the effectiveness of this compound as a pesticide. The results showed a reduction in pest populations by over 70% compared to untreated controls, demonstrating its potential as an environmentally friendly alternative to synthetic pesticides .

作用機序

The mechanism of action of 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

類似化合物との比較

Similar Compounds

- 2-methoxy-5-methyl-N-(thiophen-2-ylmethyl)aniline

- 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both oxazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological activities and material properties.

生物活性

5-Methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential.

- Chemical Name : this compound

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.26 g/mol

- CAS Number : 717857-97-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties.

Cytotoxicity Studies

Recent investigations have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| U937 (Monocytic Leukemia) | <10 |

These values indicate that the compound is particularly effective against MCF-7 cells, with an IC50 value suggesting potent activity.

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This was evidenced by increased levels of p53 and activation of caspase pathways .

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G0-G1 phase, indicating its potential to hinder cancer cell proliferation .

- Hydrophobic Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins via hydrophobic interactions, similar to established anticancer agents like Tamoxifen .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cell Lines : In a comparative analysis with standard chemotherapeutics like doxorubicin, this compound demonstrated superior cytotoxicity against MCF-7 and MDA-MB-231 cell lines .

- Mechanistic Insights : Research focusing on the molecular pathways involved indicated that treatment with this compound led to significant upregulation of apoptotic markers and downregulation of anti-apoptotic proteins in treated cells .

特性

IUPAC Name |

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-9(12-14-7)10(13)11-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFAGBVWVHQZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。